2-(3-Phenylpyrrolidin-3-yl)ethanol
Overview
Description
2-(3-Phenylpyrrolidin-3-yl)ethanol is a chemical compound with the molecular formula C12H17NO
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylpyrrolidin-3-yl)ethanol typically involves the reaction of phenylmagnesium bromide with pyrrolidin-3-one followed by reduction. The reaction conditions include the use of anhydrous solvents, controlled temperatures, and the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a more optimized process involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as chromium(VI) oxide or potassium permanganate under acidic conditions.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolidines or phenyl derivatives.
Scientific Research Applications
2-(3-Phenylpyrrolidin-3-yl)ethanol has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of neurological disorders and pain management.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
2-(3-Phenylpyrrolidin-3-yl)ethanol is structurally similar to other pyrrolidine derivatives such as 3-phenylpyrrolidine and 2-phenylpyrrolidine. its unique structural features, such as the presence of the hydroxyl group, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
3-Phenylpyrrolidine
2-Phenylpyrrolidine
N-Phenylpiperidine
3-Phenylpiperidine
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Properties
IUPAC Name |
2-(3-phenylpyrrolidin-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-7-12(6-8-13-10-12)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGZJQULYGMJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594101 | |
Record name | 2-(3-Phenylpyrrolidin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52423-63-9 | |
Record name | 3-Phenyl-3-pyrrolidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52423-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Phenylpyrrolidin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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